molecular formula C16H17ClO4S B2816352 2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate CAS No. 2415556-42-0

2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No.: B2816352
CAS No.: 2415556-42-0
M. Wt: 340.82
InChI Key: DBXBFUJZDAVTOT-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is an organic compound with a complex structure, featuring both aromatic and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 5-chloro-2-ethoxybenzene followed by the coupling with 2,4-dimethylphenyl. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for precise control of reaction parameters is also common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce simpler aromatic compounds.

Scientific Research Applications

2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can participate in hydrogen bonding and ionic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules or catalyze chemical reactions.

Comparison with Similar Compounds

  • 2,4-Dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate
  • 2,4-Dimethylphenyl 5-chloro-2-propoxybenzene-1-sulfonate

Comparison: Compared to its analogs, 2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate may exhibit different reactivity and interaction profiles due to the ethoxy group. This can influence its solubility, stability, and overall effectiveness in various applications.

Properties

IUPAC Name

(2,4-dimethylphenyl) 5-chloro-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4S/c1-4-20-15-8-6-13(17)10-16(15)22(18,19)21-14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBFUJZDAVTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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